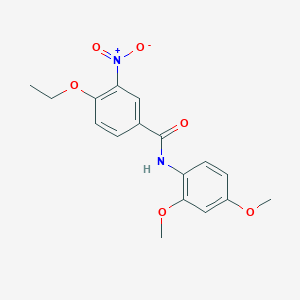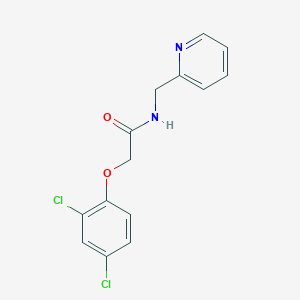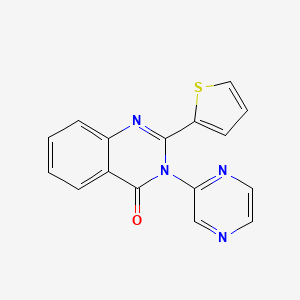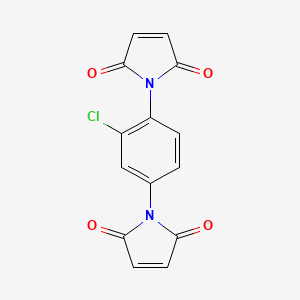
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide, also known as QF-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. QF-2 is a heterocyclic compound that contains a quinazoline ring and a furan ring, and it exhibits a broad range of biological activities.
Scientific Research Applications
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are associated with the development of the disease. In biochemistry, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been used as a tool to study the structure and function of various proteins, including enzymes and receptors. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Additionally, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide inhibits the growth and proliferation of various cancer cell lines by inducing apoptosis, a process of programmed cell death. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has also been shown to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has been shown to modulate the activity of various enzymes and receptors, including topoisomerase II, acetylcholinesterase, and the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide has several advantages as a tool for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits a broad range of biological activities, making it a versatile tool for studying various biological systems. However, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Future Directions
There are several future directions for research on N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide. One direction is to further investigate its anti-cancer activity and its potential as a therapeutic agent for various types of cancer. Another direction is to study its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to evaluate its potential toxicity and side effects. Finally, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide could also be used as a tool for studying various biological systems, including enzymes, receptors, and cellular processes.
Synthesis Methods
The synthesis of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves the reaction of 2-furoic acid hydrazide with anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to give N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide. This method has been optimized to yield a high purity product in good yields.
properties
IUPAC Name |
N-(2,4-dioxo-1H-quinazolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-11(10-6-3-7-20-10)15-16-12(18)8-4-1-2-5-9(8)14-13(16)19/h1-7H,(H,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQTSINSNMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)
